![molecular formula C6F12 B084924 Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- CAS No. 13221-71-1](/img/structure/B84924.png)
Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a fluorinated cyclobutane derivative that has been found to exhibit potent biological activity.
Mechanism of Action
The mechanism of action of Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are essential for the survival of viruses and cancer cells. This inhibition leads to the destruction of the cells and the prevention of their replication.
Biochemical and Physiological Effects:
Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- has been found to have several biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and modulate the immune system. It has also been found to have anti-inflammatory properties and can reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- in lab experiments is its potency. This compound has been found to be highly effective in inhibiting the activity of viruses and cancer cells. However, one of the limitations of using this compound is its toxicity. Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- has been found to be toxic to both cancer cells and normal cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- in scientific research. One of the future directions is the development of new derivatives of this compound that have improved potency and reduced toxicity. Another future direction is the investigation of the mechanism of action of this compound, which can lead to the development of new drugs for the treatment of various diseases. Additionally, the use of Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- in combination with other drugs can also be explored to enhance its effectiveness and reduce its toxicity.
Conclusion:
Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- is a compound that has shown great potential in the field of scientific research. This compound exhibits potent biological activity and has been found to be effective in treating various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new derivatives for the treatment of various diseases.
Synthesis Methods
The synthesis of Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- is a multi-step process that involves the reaction of various reagents. The most common method of synthesis is the reaction of hexafluoroacetone with trifluoromethyl iodide in the presence of a base. This reaction results in the formation of the intermediate compound, which is then converted into Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- through a series of reactions.
Scientific Research Applications
Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- has been extensively studied for its biological activity. This compound has been found to exhibit potent antiviral, antitumor, and antibacterial activity. It has also been found to be effective in treating various diseases, including cancer, HIV, and influenza.
properties
CAS RN |
13221-71-1 |
---|---|
Product Name |
Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- |
Molecular Formula |
C6F12 |
Molecular Weight |
300.04 g/mol |
IUPAC Name |
1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C6F12/c7-1(5(13,14)15)3(9,10)2(8,4(1,11)12)6(16,17)18 |
InChI Key |
WEQNAYAFSPIONP-UHFFFAOYSA-N |
SMILES |
C1(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F |
Canonical SMILES |
C1(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F |
Other CAS RN |
13221-71-1 |
synonyms |
1,1,2,3,3,4-HEXAFLUORO-2,4-BIS(TRIFLUOROMETHYL)CYCLOBUTANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.